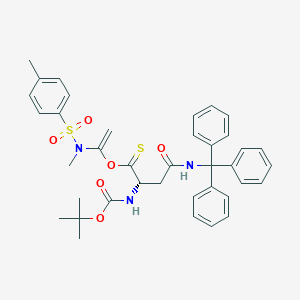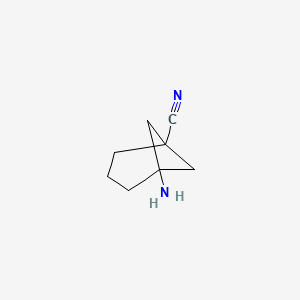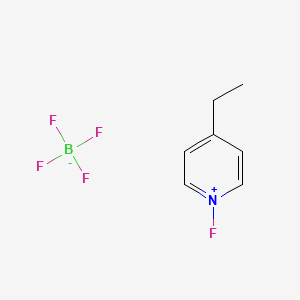
4-Ethyl-N-fluoropyridinium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-N-fluoropyridinium tetrafluoroborate is a fluorinated pyridinium salt that serves as an electrophilic fluorinating reagent. This compound is known for its ability to introduce fluorine atoms into organic molecules, which can significantly alter their chemical and biological properties. The presence of fluorine atoms can enhance the stability, bioavailability, and activity of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-fluoropyridinium tetrafluoroborate typically involves the reaction of 4-ethylpyridine with a fluorinating agent in the presence of tetrafluoroboric acid. One common method includes the use of Selectfluor as the fluorinating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-N-fluoropyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Electrophilic Fluorination: This compound is primarily used for electrophilic fluorination reactions, where it introduces a fluorine atom into organic molecules.
Substitution Reactions: It can participate in substitution reactions, replacing hydrogen or other substituents with a fluorine atom.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are fluorinated organic compounds, which can have enhanced chemical and biological properties .
Aplicaciones Científicas De Investigación
4-Ethyl-N-fluoropyridinium tetrafluoroborate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Ethyl-N-fluoropyridinium tetrafluoroborate involves the transfer of a fluorine atom to the target molecule. This process is facilitated by the electrophilic nature of the compound, which allows it to react with nucleophilic sites on the target molecule. The fluorine atom is introduced into the molecule, resulting in the formation of a fluorinated product .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoropyridinium tetrafluoroborate: Another N-fluoropyridinium salt used for electrophilic fluorination.
N-Fluoropyridinium triflate: A similar compound with a different counterion, used for similar applications.
Uniqueness
4-Ethyl-N-fluoropyridinium tetrafluoroborate is unique due to the presence of the ethyl group, which can influence its reactivity and selectivity in fluorination reactions. This compound offers a balance between reactivity and stability, making it a valuable reagent in various chemical transformations .
Propiedades
Fórmula molecular |
C7H9BF5N |
|---|---|
Peso molecular |
212.96 g/mol |
Nombre IUPAC |
4-ethyl-1-fluoropyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H9FN.BF4/c1-2-7-3-5-9(8)6-4-7;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1 |
Clave InChI |
JWBPCCVUXPVUOV-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CCC1=CC=[N+](C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trisodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonatopropyl]phosphinate](/img/structure/B12845626.png)
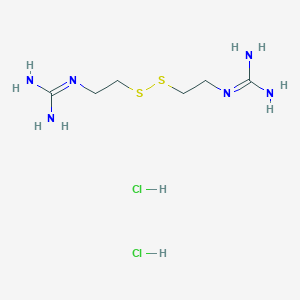
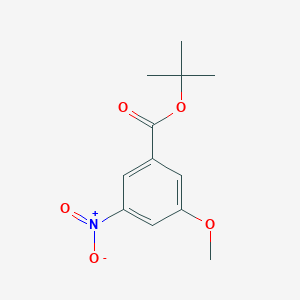
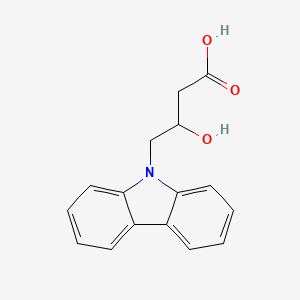

![prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12845647.png)
![2-([1,1'-Biphenyl]-4-yl)-4-(3'-bromo-[1,1'-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12845650.png)
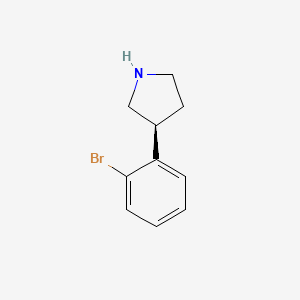
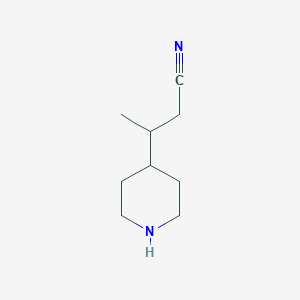
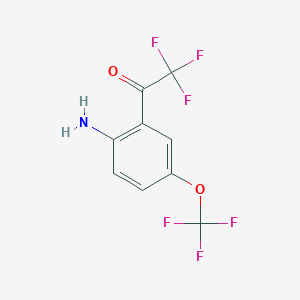
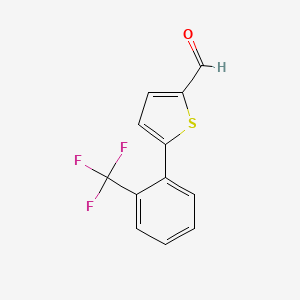
![N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12845674.png)
